molecular formula C19H12Cl2N2O3S B2849817 N-[(2Z)-3-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-ylidene]hydroxylamine CAS No. 2321338-31-0

N-[(2Z)-3-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-ylidene]hydroxylamine

Cat. No. B2849817
CAS RN: 2321338-31-0
M. Wt: 419.28
InChI Key: PCQRRECCBKSZQC-NKFKGCMQSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a chromene ring (a fused six-membered and three-membered ring), and a hydroxylamine group (an oxygen-nitrogen bond with a hydrogen attached to the nitrogen). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed through a condensation reaction involving a thiol and an amine . The chromene ring could be synthesized through a Perkin reaction or a similar process . The hydroxylamine group could be introduced through a reaction with hydroxylamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and chromene rings would likely contribute to the rigidity of the molecule, while the hydroxylamine group could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The thiazole ring is aromatic and relatively stable, but could potentially be functionalized at the carbon positions. The chromene ring could undergo electrophilic aromatic substitution reactions. The hydroxylamine group could potentially be oxidized to a nitroso group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxylamine group could increase its polarity and solubility in water. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Given the presence of a thiazole ring, it’s possible that it could interact with biological macromolecules like proteins or DNA .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on its structure, it could potentially be irritating or harmful if ingested, inhaled, or in contact with skin .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. Its synthesis, properties, and reactivity could also be further investigated .

properties

IUPAC Name

(NZ)-N-[3-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O3S/c1-25-15-4-2-3-11-7-12(18(23-24)26-17(11)15)19-22-9-16(27-19)10-5-6-13(20)14(21)8-10/h2-9,24H,1H3/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQRRECCBKSZQC-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NO)C(=C2)C3=NC=C(S3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1O/C(=N\O)/C(=C2)C3=NC=C(S3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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